Acetyl-dephospho-coenzyme A

Carnitine Acetyltransferase pH-Dependent Kinetics Substrate Recognition

Researchers studying CoA-dependent enzymes face pH-dependent binding artifacts from acetyl-CoA's 3'-phosphate ionization (pK 6.4). Acetyl-dephospho-CoA eliminates this variability, enabling reproducible kinetic measurements. • pH-independent Km over pH 6.0-7.8 for carnitine acetyltransferase • Near-identical substrate to acetyl-CoA in acetyl-CoA carboxylase assays • Enables Ki determination for CoA (6.8 μM) and acetyl-CoA (45 μM) in ACDS assays Ideal for mechanistic studies requiring phosphate-independent binding analysis.

Molecular Formula C23H37N7O14P2S
Molecular Weight 729.6 g/mol
CAS No. 31664-34-3
Cat. No. B1197013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-dephospho-coenzyme A
CAS31664-34-3
Synonymsacetyl-dephospho-CoA
acetyl-dephospho-coenzyme A
Molecular FormulaC23H37N7O14P2S
Molecular Weight729.6 g/mol
Structural Identifiers
SMILESCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
InChIInChI=1S/C23H37N7O14P2S/c1-12(31)47-7-6-25-14(32)4-5-26-21(36)18(35)23(2,3)9-42-46(39,40)44-45(37,38)41-8-13-16(33)17(34)22(43-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-35H,4-9H2,1-3H3,(H,25,32)(H,26,36)(H,37,38)(H,39,40)(H2,24,27,28)/t13-,16-,17-,18+,22-/m1/s1
InChIKeyXEFUABMMGJVHSD-ZSJPKINUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-dephospho-coenzyme A (CAS 31664-34-3): A 3'-Dephosphorylated Acetyl-CoA Derivative for Acetyltransferase and CoA Pathway Research


Acetyl-dephospho-coenzyme A (Acetyl-dephospho-CoA; CAS 31664-34-3) is a derivative of coenzyme A (CoA) lacking the 3'-phosphate group on the adenosine ribose moiety while retaining the acetyl thioester group essential for acyl transfer reactions [1]. This compound serves as a critical biochemical tool for investigating the structural and energetic contributions of the 3'-phosphate moiety to CoA-dependent enzyme recognition and catalysis, functioning as both a substrate analog and a pathway intermediate in CoA biosynthesis [2].

Why Acetyl-dephospho-coenzyme A Cannot Be Substituted by Generic Acetyl-CoA or Dephospho-CoA Analogs


The 3'-phosphate group of CoA is a critical determinant of enzyme recognition and catalytic regulation that varies dramatically across enzyme families. In carnitine acetyltransferase, this phosphate group introduces a pH-dependent ionization (pK 6.4) that modulates substrate binding, whereas acetyl-dephospho-CoA exhibits pH-independent Km values across pH 6.0–7.8 [1]. Conversely, in acetyl-CoA carboxylase, removal of the 3'-phosphate yields substrate properties that are nearly identical to the phosphorylated form, demonstrating that the phosphate group's functional importance is not universal but rather enzyme-specific [2]. This context-dependent divergence means that substituting acetyl-dephospho-CoA with acetyl-CoA—or vice versa—can produce fundamentally different kinetic and mechanistic outcomes depending on the target enzyme, precluding generic substitution in research applications.

Acetyl-dephospho-coenzyme A: Quantitative Evidence for Differentiated Enzyme Recognition and Acetyl Transfer Kinetics


pH-Independent Substrate Binding in Carnitine Acetyltransferase Differentiates Acetyl-dephospho-CoA from Acetyl-CoA

Acetyl-3'-dephospho-CoA exhibits a Km that is independent of pH in the range 6.0–7.8, whereas acetyl-CoA binding to carnitine acetyltransferase is pH-dependent due to the ionization of its 3'-phosphate group (pK 6.4) [1]. This pH independence was used to unequivocally identify the 3'-phosphate as the ionizing group responsible for the pH-dependence of CoA substrate binding [1].

Carnitine Acetyltransferase pH-Dependent Kinetics Substrate Recognition

Near-Identical Substrate Properties in Acetyl-CoA Carboxylase Enable Functional Substitution Without Kinetic Penalty

In rat liver acetyl-CoA carboxylase, acetyl-dephospho-CoA and acetyl-CoA exhibit substrate properties that are nearly identical, with no actual difference in their capacity to serve as substrates for carboxylation [1][2]. In contrast, non-nucleotide substrate analogs S-acetylpantetheine and its 4'-phosphate display dramatically reduced activity, achieving only 1.5% and 15% of the maximal rate of acetyl-CoA carboxylation, respectively [1][2].

Acetyl-CoA Carboxylase Fatty Acid Synthesis Substrate Specificity

Reduced Discrimination Between CoA and Dephospho-CoA in Phosphotransacetylase Variants Quantifies 3'-Phosphate Binding Energy

Wild-type phosphotransacetylase from Methanosarcina thermophila discriminates between CoA and the analog 3'-dephospho-CoA. Mutation of Arg 87, which forms a salt bridge with the 3'-phosphate of CoA, reduces this discriminatory capacity, while Arg 133 interacts with the 5'-phosphate [1]. The R87Q variant exhibited large decreases in kcat and kcat/Km, and lysine substitution at Arg 87 or Arg 133 further impaired activity, demonstrating that the bidentate interaction or greater bulk of arginine is essential for optimal CoA recognition [1].

Phosphotransacetylase Enzyme Kinetics Salt Bridge Interactions

Acetyl Transfer to 3'-Dephospho-CoA Reveals Distinct CoA Inhibitory Constants (Ki) in Acetyl-CoA Decarbonylase/Synthase

In the acetyltransferase partial reaction of the acetyl-CoA decarbonylase/synthase (ACDS) complex from Methanosarcina barkeri, acetyl transfer to 3'-dephospho-CoA was used to determine inhibitory constants. CoA inhibited acetyl transfer to 3'-dephospho-CoA with a Ki of 6.8 μM, whereas acetyl-CoA exhibited a Ki of 45 μM [1]. Isotope exchange analyses yielded corresponding values of 32 μM and 120 μM, respectively [1].

Acetyl-CoA Decarbonylase/Synthase Inhibition Kinetics Methanogenesis

Confirmation of Lys100–3'-Phosphate Interaction in Human Arylamine N-Acetyltransferase 1 Using 3'-Dephospho-AcCoA

Using 3'-dephospho-AcCoA as the acetyl donor, kinetic data confirmed that Lys100 in human NAT1 interacts with the 3'-phosphoanion of AcCoA to stabilize the enzyme–cofactor complex [1]. Mutation of Lys100 to glutamine or leucine significantly increased the Ka for AcCoA and decreased complex stability; these effects were not observed when p-nitrophenylacetate, which lacks the 3'-phosphate, was used as the acetyl donor [1].

Arylamine N-Acetyltransferase Cofactor Binding Site-Directed Mutagenesis

Synthesis by Acetyl-CoA Synthetase Validates Acetyl-dephospho-CoA as a Native Metabolic Intermediate

Acetyl-CoA synthetase (acetate: CoA ligase [AMP forming], EC 6.2.1.1) from rat brain catalyzes the synthesis of both acetyl-CoA and acetyl-dephospho-CoA from acetate, ATP, and the corresponding CoA substrate [1]. This enzymatic synthesis confirms that acetyl-dephospho-CoA is a naturally occurring metabolite formed by the same ligase that produces acetyl-CoA, establishing it as a bona fide pathway intermediate rather than a purely synthetic analog [1].

Acetyl-CoA Synthetase CoA Biosynthesis Metabolic Intermediate

Acetyl-dephospho-coenzyme A: Validated Research Applications in Enzymology, Metabolic Pathway Analysis, and Inhibitor Screening


Probing the 3'-Phosphate Binding Contribution in CoA-Dependent Enzyme Active Sites

Acetyl-dephospho-CoA is the definitive substrate analog for quantifying the energetic and structural contributions of the 3'-phosphate moiety to enzyme–cofactor recognition. Comparative kinetic analysis with acetyl-CoA enables researchers to isolate phosphate-dependent binding effects, as demonstrated in phosphotransacetylase [1] and arylamine N-acetyltransferase 1 [2].

pH-Independent Substrate for Carnitine Acetyltransferase Kinetic Assays

For carnitine acetyltransferase assays requiring stable substrate binding across variable pH conditions, acetyl-dephospho-CoA provides pH-independent Km values over the range 6.0–7.8 [1]. This eliminates the confounding pK 6.4 ionization effect of the 3'-phosphate present in acetyl-CoA [1], enabling more reproducible kinetic measurements.

Functional Substitution in Acetyl-CoA Carboxylase Activity Assays

Acetyl-dephospho-CoA can substitute for acetyl-CoA in acetyl-CoA carboxylase assays without kinetic penalty, as the two compounds exhibit nearly identical substrate properties [1][2]. This substitution is valuable when the 3'-phosphate moiety must be excluded to study phosphate-independent binding contributions.

Inhibitor Screening Against the Acetyl-CoA Decarbonylase/Synthase (ACDS) Complex

Acetyl-dephospho-CoA serves as the acetyl acceptor substrate in the ACDS acetyltransferase partial reaction, enabling the determination of inhibitory constants (Ki) for CoA (6.8 μM) and acetyl-CoA (45 μM) [1]. This assay is essential for screening inhibitors targeting methanogenic archaeal energy metabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-dephospho-coenzyme A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.